molecular formula C15H14FNO2 B4896925 N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide

N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide

Cat. No.: B4896925
M. Wt: 259.27 g/mol
InChI Key: AFGWDUWERQYQLA-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide (CAS 1043195-34-1) is a chemical compound with a molecular formula of C15H14FNO2 and a molecular weight of 259.28 g/mol . This benzamide derivative features a 4-methoxybenzamide group linked to a 2-fluoro-4-methylphenyl ring system. Compounds within this structural family are of significant interest in medicinal chemistry and materials science research. Benzamide analogues are frequently investigated as key scaffolds in the development of pharmacological tools, with studies exploring their potential as enzyme inhibitors . Furthermore, structurally complex benzamides containing fluorinated aromatic systems are often subjects of crystallographic studies to understand intermolecular interactions, such as hydrogen bonding and other non-covalent forces, which are crucial for the design of organic materials with specific solid-state properties . Researchers value this compound for its potential utility in structure-activity relationship (SAR) studies and as a synthetic intermediate. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions and safe handling practices are recommended to maintain the integrity of the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-3-8-14(13(16)9-10)17-15(18)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGWDUWERQYQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Context of N 2 Fluoro 4 Methylphenyl 4 Methoxybenzamide

Positioning within Current Fluorinated Benzamide (B126) Research Trends

The investigation of fluorinated benzamides is an active and expanding area of chemical research. mdpi.com Scientists are systematically synthesizing and analyzing large libraries of these compounds to explore their potential applications. The sheer number of possible substitution patterns on the two phenyl rings of the benzamide scaffold allows for the creation of vast chemical diversity. Research has shown that even subtle changes, such as moving a fluorine atom from one position to another, can have a dramatic impact on a compound's crystal packing and biological activity. nih.gov N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide fits squarely within this trend, representing one specific combination of substituents out of many possibilities, designed to probe the structure-activity relationships of this chemical class. mdpi.com

Rationale for Investigating this Specific Structural Motif

The specific structure of this compound is not accidental but is the result of rational chemical design. The rationale for investigating this particular molecule can be broken down by analyzing its constituent parts:

Benzamide Core: Provides a proven, rigid scaffold capable of forming key hydrogen bonds and orienting its substituents in a defined three-dimensional space.

4-Methoxybenzoyl Moiety: The methoxy (B1213986) group is positioned to potentially act as a key hydrogen bond acceptor, interacting with a target protein while also influencing the electronic nature of its attached ring.

2-Fluoro-4-methylphenyl Moiety: This part of the molecule introduces multiple points of modulation. The ortho-fluoro substituent can serve to block metabolic attack at that position and can enforce a specific torsional angle between the phenyl ring and the amide bond, locking the molecule into a potentially more active conformation. The para-methyl group adds a small, lipophilic pocket-filling feature that can contribute to binding affinity through van der Waals interactions.

The combination of these specific groups in these precise locations creates a unique molecule with a distinct electronic profile, shape, and potential for intermolecular interactions. Its synthesis and study are motivated by the overarching goal in medicinal chemistry and materials science to understand how these fundamental molecular features translate into macroscopic properties and biological function.

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Fluoro 4 Methylphenyl 4 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would be particularly complex due to the substitution patterns on both phenyl rings.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-OCH₃~3.8Singlet (s)N/A
-CH₃~2.3Singlet (s)N/A
Aromatic H (methoxy-substituted ring)6.9 - 7.9Doublet (d)~8-9
Aromatic H (fluoro-methyl-substituted ring)6.8 - 8.2Multiplet (m)Various
Amide N-H~8.0 - 9.0Singlet (s)N/A

The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets, characteristic of a para-substituted system. The protons on the 2-fluoro-4-methylphenyl ring would exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide proton would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The presence of the fluorine atom would induce splitting of the signals for the carbons in the fluoro-substituted ring.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
-OCH₃~55
-CH₃~20
Aromatic C-O~160
Aromatic C-F~155-160 (with large ¹JCF coupling)
Aromatic C-N~130-140
Other Aromatic C~114 - 135
Carbonyl C=O~165

The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing but also electron-donating (through resonance) fluorine atom. The carbonyl carbon signal is expected to be in the typical range for amides.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Confirmation

To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign protons on the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity between the two aromatic rings through the amide linkage and for assigning the quaternary carbons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding environments.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

Expected FT-IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H3200 - 3400Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (amide)1640 - 1680Stretching (Amide I band)
N-H1510 - 1570Bending (Amide II band)
C=C1450 - 1600Aromatic ring stretching
C-O1200 - 1300Aryl-ether stretching
C-N1200 - 1350Stretching
C-F1000 - 1100Stretching

Raman Spectroscopy for Complementary Vibrational Analysis

No experimental Raman spectra for this compound have been found in the surveyed literature. Raman spectroscopy serves as a critical tool for understanding the vibrational modes of a molecule, providing complementary information to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which would be instrumental in assigning the vibrational modes of the aromatic rings and the amide linkage within this specific compound. Without experimental data, a complementary vibrational analysis remains unachievable.

Correlation of Experimental Spectra with Theoretical Predictions

The correlation of experimental vibrational spectra (both IR and Raman) with theoretical calculations, typically performed using Density Functional Theory (DFT), is a standard method for the definitive assignment of vibrational modes. This process involves optimizing the molecular geometry in the gas phase and calculating the harmonic vibrational frequencies. The theoretical data is then compared with experimental results. Due to the absence of experimental spectra for this compound, this crucial correlative analysis cannot be performed.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A crystallographic study of this compound is essential for unequivocally determining its three-dimensional structure in the solid state. Such an analysis would provide precise information on bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's conformation.

Determination of Crystal System and Unit Cell Parameters

No published X-ray diffraction studies mean that the fundamental crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic) and the unit cell parameters (a, b, c, α, β, γ), for this compound are unknown.

Analysis of Molecular Conformation and Torsion Angles

The conformation of the molecule, particularly the dihedral angles between the two phenyl rings and the orientation of the amide and methoxy groups, is a key determinant of its physical and biological properties. Without crystallographic data, these conformational details cannot be accurately described.

Elucidation of Intermolecular Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, C-H⋯F)

Hydrogen bonds and other non-covalent interactions play a pivotal role in dictating the packing of molecules in the crystal lattice. An X-ray structure would reveal the presence and geometry of potential intermolecular hydrogen bonds, such as the classical N-H⋯O interaction involving the amide group, as well as weaker C-H⋯O and C-H⋯F interactions. The absence of this data precludes any discussion on the specific hydrogen bonding networks within the crystal structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This level of precision is instrumental in distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup.

For the structural confirmation of this compound, the theoretical exact mass of the molecular ion is calculated based on its chemical formula, C₁₅H₁₄FNO₂. This calculation sums the exact masses of the most abundant isotopes of each element present in the molecule. The resulting theoretical m/z (mass-to-charge ratio) value serves as a benchmark for comparison with experimentally obtained data.

In a typical HRMS experiment, the compound is ionized, and the resulting molecular ion is detected. The measured m/z value is then compared to the calculated value. The minuscule difference between the theoretical and measured masses, known as the mass error, is a key indicator of the accuracy of the formula assignment. A low mass error provides strong evidence for the proposed elemental composition.

The precise elemental composition data for this compound is presented below. This data is fundamental for the unequivocal identification and characterization of the compound, ensuring its purity and structural integrity in research and development.

Molecular FormulaCalculated m/zIon
C₁₅H₁₄FNO₂259.1009[M]⁺

Computational Chemistry and Theoretical Investigations of N 2 Fluoro 4 Methylphenyl 4 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure of molecules. These methods are pivotal in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the minimum energy conformations. For a molecule like N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to predict its three-dimensional structure.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C=O Bond Length (Å)1.23
C-N (Amide) Bond Length (Å)1.36
N-H Bond Length (Å)1.01
Dihedral Angle (O=C-N-C) (°)180 (trans)
Dihedral Angle (C-N-C-C) (°)~45-60

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in quantifying the molecule's reactivity and predicting how it will interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19

Note: This data is representative and intended for illustrative purposes.

Electrostatic Potential Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of high positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the methoxy (B1213986) oxygen, indicating their role as hydrogen bond acceptors. The amide hydrogen and the aromatic hydrogens would exhibit positive potential, making them potential hydrogen bond donors. The fluorine atom would also contribute to the electrostatic potential distribution, influencing intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as a solvent.

Investigation of Conformational Preferences in Solution Phase

In the solution phase, the conformational preferences of a flexible molecule like this compound can differ significantly from its gas-phase, energy-minimized structure. MD simulations can explore the potential energy landscape of the molecule in a chosen solvent, revealing the most stable conformations and the energy barriers between them. The simulations would track the rotational dynamics around the single bonds, particularly the amide bond and the bonds connecting the aromatic rings to the amide linker. The explicit or implicit inclusion of solvent molecules is crucial as they can stabilize certain conformations through intermolecular interactions like hydrogen bonding.

Molecular Docking Studies for Predictive Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Prediction of Binding Modes with Relevant Biological Macromolecules (e.g., enzymes, receptors)

In the absence of specific studies on this compound, we can hypothesize the general process. A molecular docking simulation would involve preparing a 3D model of the compound and docking it into the active site of a chosen biological target, such as an enzyme or receptor implicated in a particular disease pathway. The simulation would predict various possible binding poses, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

For instance, based on the functionalities of this compound (a fluoro-substituted phenyl ring, a methyl group, and a methoxybenzamide moiety), it could be docked against targets where such features are known to be important for binding. The results would be visualized to understand the spatial arrangement of the ligand within the binding pocket.

Quantitative Assessment of Ligand-Protein Binding Affinities (e.g., binding energy)

Following the prediction of binding modes, a quantitative assessment of the binding affinity would be performed. This is typically expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. Different scoring functions are used in various docking programs to calculate these energies.

Table 1: Hypothetical Binding Energy Data for this compound with Various Protein Targets

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme AData Not AvailableData Not Available
Receptor BData Not AvailableData Not Available
Kinase CData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific data for this compound has been found.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states, and the calculation of reaction energy profiles.

Computational Modeling of Synthetic Reaction Intermediates and Transition States

The synthesis of this compound would likely involve the acylation of 2-fluoro-4-methylaniline (B1213500) with 4-methoxybenzoyl chloride or a similar activated carboxylic acid derivative. Computational modeling, often using Density Functional Theory (DFT), could be employed to model the geometries of the reactants, products, and any transient intermediates and transition states along the reaction coordinate.

This would involve calculating the electronic structure of these species to understand how bonds are formed and broken during the reaction. For example, the modeling could detail the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent and the subsequent elimination of a leaving group.

Energy Profile Calculations for Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction pathway can be constructed. This profile provides valuable information about the reaction kinetics and thermodynamics. The height of the energy barrier at the transition state (the activation energy) is related to the rate of the reaction.

Table 2: Hypothetical Energy Profile Data for the Synthesis of this compound

Reaction SpeciesRelative Energy (kcal/mol)
ReactantsData Not Available
Transition State 1Data Not Available
IntermediateData Not Available
Transition State 2Data Not Available
ProductsData Not Available

This table is for illustrative purposes only, as no specific data for this compound has been found.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 2 Fluoro 4 Methylphenyl 4 Methoxybenzamide

Influence of Fluorine and Methoxy (B1213986) Substituents on Molecular Activity Profiles

The presence and positioning of the fluorine and methoxy groups on the aromatic rings of N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide are critical determinants of its interaction with biological targets. These substituents exert their influence through a combination of electronic and steric effects, which can be subtly altered by their location on the phenyl rings.

Positional Isomer Effects on Biological Interactions

The specific placement of the fluorine atom on the N-phenyl ring and the methoxy group on the benzoyl ring significantly impacts the molecule's conformation and intermolecular bonding capabilities. In related benzanilide (B160483) structures, the positions of such substituents have been shown to dictate the dihedral angles between the aromatic rings and the central amide plane, thereby influencing how the molecule presents itself to a biological target.

For instance, in the crystal structure of a similar compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at 27.06° and 23.86°, respectively, to the amide portion of the molecule. nih.gov The two aromatic rings themselves are twisted relative to each other by 3.46°. nih.gov These torsional angles are a result of the interplay between the electronic and steric nature of the substituents and the amide linkage. Shifting the position of the fluorine atom, for example, can alter these angles, which in turn can affect the molecule's ability to fit into a specific binding pocket.

In a broader context of N-phenylbenzamides, QSAR studies have revealed that the position of substituents is a key factor in determining the type of interaction with biological targets. For instance, in a series of N-phenylbenzamides with antimicrobial activity, it was found that for activity against Gram-positive bacteria, an electropositive group around the N-phenyl ring is desirable. nih.gov Conversely, for activity against Gram-negative bacteria, a hydrophobic group at the meta position and a bulky group at the ortho position of the N-phenyl ring were found to be favorable. nih.gov This highlights how positional isomerism can fine-tune the biological activity profile of this class of compounds.

Electronic and Steric Contributions of the Fluoro and Methoxy Groups

The fluorine atom at the ortho-position of the N-phenyl ring introduces a significant electronic effect due to its high electronegativity. This can influence the acidity of the N-H proton of the amide linkage and create localized dipoles that may engage in specific interactions with a biological target. The ortho-fluoro substituent can also form intramolecular hydrogen bonds with the amide proton, which can restrict the conformational freedom of the molecule and favor a more planar conformation.

The methoxy group, located at the para-position of the benzoyl ring, is an electron-donating group through resonance, which increases the electron density of the benzoyl ring and can influence its reactivity and binding affinity. nih.gov The presence of the methoxy group can also provide a site for hydrogen bonding with a biological target.

Role of the Methylphenyl Moiety in Modulating Activity

The 2-fluoro-4-methylphenyl moiety is a key component of the molecule, and the methyl group at the para-position plays a distinct role in modulating its activity.

Impact of Methyl Group Position and Substituent Effects

The methyl group at the 4-position of the N-phenyl ring is an electron-donating group through hyperconjugation and induction, which can influence the electronic properties of the aniline (B41778) ring. nih.gov This can affect the strength of the interaction with the biological target. The position of the methyl group is crucial; a para-position generally leads to less steric hindrance compared to an ortho or meta-position, allowing for more favorable binding. nih.gov In electrophilic aromatic substitution reactions, a methyl group is known to be an ortho, para-director, which indicates its ability to influence the reactivity of the aromatic ring. nih.gov While the biological activity is not an electrophilic substitution reaction, the electronic influence of the methyl group on the aromatic ring can still play a role in molecular recognition.

Interplay of Amide Linkage and Aromatic Ring Systems in Bioactivity

The central amide linkage is a critical structural feature that connects the two substituted aromatic rings. Its properties, particularly its conformational flexibility, are vital for the molecule's biological activity.

Conformational Flexibility of the Amide Bond and its Implications

In related N-phenylbenzamide structures, the dihedral angles between the amide plane and the aromatic rings can vary significantly depending on the substitution pattern. For example, in N-(4-methoxyphenyl)benzamide, the angle between the para-substituted phenyl ring and the amide plane is 38.4°. nih.gov In contrast, density functional theory (DFT) calculations for the isolated molecule suggest a much smaller angle of 7.9°, indicating that crystal packing forces can significantly influence the conformation. nih.gov This conformational flexibility allows the molecule to adopt different shapes to best fit a given biological target.

Interactive Data Table: Conformational Angles in Related Benzamide (B126) Structures

CompoundDihedral Angle (Amide Plane - Ring 1)Dihedral Angle (Amide Plane - Ring 2)Dihedral Angle (Ring 1 - Ring 2)Reference
2-Fluoro-N-(4-methoxyphenyl)benzamide27.06°23.86°3.46° nih.gov
N-(4-methoxyphenyl)benzamide~29°38.4°67.4° nih.gov
N-[4-(trifluoromethyl)phenyl]benzamide~29°31.4°59.7° nih.gov

Ring 1 corresponds to the benzoyl ring and Ring 2 to the N-phenyl ring.

Aromatic Ring Stacking and Hydrophobic Interactions in Target Binding

The binding affinity of this compound to its biological target is significantly influenced by a combination of non-covalent interactions, among which aromatic ring stacking and hydrophobic interactions play a pivotal role. The structural arrangement of the molecule, featuring two aromatic rings—a 2-fluoro-4-methylphenyl ring and a 4-methoxyphenyl (B3050149) ring—linked by an amide bridge, provides a scaffold conducive to establishing these critical interactions within a protein's binding pocket.

Aromatic Ring Stacking: The planarity of the two aromatic rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan at the active site of the target protein. The dihedral angle between the two rings is a crucial determinant of the extent and nature of these interactions. While the precise dihedral angle for this compound in its bound conformation is not empirically determined in the absence of co-crystallization data, studies on analogous benzanilide structures provide valuable insights. For instance, in the crystal structure of the related compound 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene and methoxybenzene rings are inclined to one another at a slight angle, which can still permit offset or edge-to-face π-π stacking interactions. nih.govresearchgate.net These interactions are critical for the proper orientation and stabilization of the ligand within the binding cavity.

Hydrophobic Interactions: The hydrophobic character of the methyl group on the 2-fluoro-4-methylphenyl ring and the methoxy group on the 4-methoxyphenyl ring contributes significantly to the binding energy through the hydrophobic effect. nih.gov Upon binding, these nonpolar moieties are sequestered from the aqueous solvent environment and enclosed within hydrophobic subpockets of the target protein. This process is entropically favorable due to the release of ordered water molecules from the protein's surface and the ligand.

The 2-fluoro substituent on the phenyl ring can also participate in specific, albeit weaker, hydrophobic interactions. While fluorine is highly electronegative, a C-F bond can be surprisingly nonpolar and contribute to hydrophobic binding. Furthermore, the presence of the fluorine atom can influence the electronic distribution of the aromatic ring, potentially modulating the strength of π-π stacking interactions.

The interplay between these interactions is summarized in the following table, which outlines the key structural features of this compound and their contributions to target binding.

Structural MoietyPotential Interacting ResiduesType of InteractionContribution to Binding Affinity
4-Methoxyphenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking (Face-to-Face or Offset)High
2-Fluoro-4-methylphenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking (Edge-to-Face or Offset)Moderate to High
Methyl GroupLeucine, Isoleucine, Valine, AlanineHydrophobic InteractionModerate
Methoxy GroupLeucine, Isoleucine, Valine, AlanineHydrophobic InteractionModerate
Fluoro GroupNonpolar residuesWeak Hydrophobic/Orthogonal Multipolar InteractionLow to Moderate

Development of Pharmacophore Models for Rational Design of this compound Analogues

The rational design of novel analogues of this compound with improved potency and selectivity can be guided by the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structure of the parent compound and the anticipated interactions within a target binding site, a hypothetical pharmacophore model can be constructed.

The key pharmacophoric features for this compound would likely include:

Two Aromatic/Hydrophobic Regions (AR/H): Corresponding to the 4-methoxyphenyl and the 2-fluoro-4-methylphenyl rings. These are crucial for establishing π-π stacking and hydrophobic interactions.

A Hydrogen Bond Donor (HBD): The N-H group of the amide linkage.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the amide linkage.

A Hydrophobic Aliphatic Feature (HY-Al): Representing the methyl group.

A Halogen Bond Donor/Hydrophobic Feature (X/H): The fluorine atom, which can participate in halogen bonding or hydrophobic interactions.

The spatial relationship between these features is critical for biological activity. A hypothetical pharmacophore model is presented below, with distances estimated from energy-minimized conformations of the parent molecule.

Pharmacophoric FeatureDescriptionSpatial Constraints (Relative to AR1)
AR1 Aromatic/Hydrophobic (4-methoxyphenyl ring)Reference Point
AR2 Aromatic/Hydrophobic (2-fluoro-4-methylphenyl ring)Distance: 4.5 - 5.5 Å
HBD Hydrogen Bond Donor (N-H)Distance: 3.0 - 4.0 Å
HBA Hydrogen Bond Acceptor (C=O)Distance: 2.5 - 3.5 Å
HY-Al Hydrophobic Aliphatic (Methyl group)Distance: 6.0 - 7.0 Å from AR1 center
X/H Halogen/Hydrophobic (Fluoro group)Distance: 5.0 - 6.0 Å from AR1 center

This pharmacophore model serves as a template for the virtual screening of chemical libraries to identify novel scaffolds that possess the desired chemical features in the correct spatial orientation. Furthermore, it provides a framework for the rational design of new analogues of this compound. For instance, modifications could involve:

Substitution on the Aromatic Rings: Introducing different substituents to probe the steric and electronic requirements of the hydrophobic pockets.

Alteration of the Linker: Replacing the amide bond with other isosteres to explore different geometries and hydrogen bonding patterns.

Modification of the Hydrophobic Groups: Varying the size and nature of the aliphatic and methoxy groups to optimize hydrophobic interactions.

By systematically synthesizing and testing analogues designed based on this pharmacophore model, it is possible to develop a comprehensive Structure-Activity Relationship (SAR) and ultimately identify compounds with enhanced biological activity.

Biological Evaluation and Mechanistic Investigations of N 2 Fluoro 4 Methylphenyl 4 Methoxybenzamide Pre Clinical, in Vitro, Non Human in Vivo Models

Enzyme Inhibition Profiling and Mechanistic Elucidation

Investigation of Succinate Dehydrogenase (SDH) Inhibition Potential

Currently, there is no publicly available scientific literature detailing the investigation of N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide as an inhibitor of succinate dehydrogenase (SDH).

Tyrosinase Inhibitory Activity and Binding Interactions

There is no direct research available on the tyrosinase inhibitory activity of this compound. However, studies on structurally related compounds suggest that the presence of a fluorinated phenyl group can be a feature of tyrosinase inhibitors. For instance, research has shown that compounds incorporating a 3-chloro-4-fluorophenyl fragment can exhibit inhibitory effects on tyrosinase from Agaricus bisporus unito.it. The presence of a 4-fluorobenzyl moiety has also been identified as potentially effective in interacting with the catalytic site of this enzyme unito.it.

In a broader context, various derivatives of N-benzylbenzamide have been evaluated for their inhibitory activities against tyrosinase nih.gov. The substitution pattern on the aromatic rings of these benzamide (B126) structures plays a crucial role in their inhibitory potency nih.gov. For example, the presence and position of hydroxyl groups on the benzyl and benzamide portions of the molecule can significantly influence the interaction with the enzyme's active site nih.gov. While these findings relate to a general class of compounds, specific kinetic data and binding interaction studies for this compound are not available.

Bacterial Fatty Acid Synthesis Enzyme (e.g., ecKAS III) Inhibition

There is no available research data on the inhibitory effects of this compound on bacterial fatty acid synthesis enzymes, such as ecKAS III.

Antimicrobial Activity Assessment (In Vitro and In Vivo Non-human Models)

Antibacterial Spectrum and Efficacy Against Key Pathogens

No specific studies have been published detailing the antibacterial spectrum and efficacy of this compound against key bacterial pathogens. However, the broader class of carboxamide derivatives has been a subject of interest in the development of new antimicrobial agents. For example, novel series of pyrazole carboxamide derivatives have been synthesized and screened for their antimicrobial and antifungal activities jocpr.com. Similarly, other research has focused on the synthesis and biological evaluation of various amide derivatives for their potential antibacterial properties. These studies, while not directly addressing this compound, underscore the interest in amide-containing compounds for antimicrobial drug discovery.

Antifungal Properties and Cellular Targets

While direct studies on this compound are limited, research into the broader benzamide and benzanilide (B160483) chemical classes provides significant insights into its potential antifungal properties. Novel benzamide derivatives containing a pyrazole unit have demonstrated excellent in-vitro activity against fungal pathogens such as Sclerotinia sclerotiorum and Altenaria alternariae sioc-journal.cn. Molecular docking simulations for these related compounds suggest a probable mechanism of action involving the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain sioc-journal.cn.

Furthermore, a distinct but structurally related series of benzanilide-containing azoles has shown potent activity against fluconazole-resistant Candida strains rsc.org. The mechanism for these compounds was identified as the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane rsc.orgnih.gov. The disruption of ergosterol production compromises the integrity of the cell membrane, leading to fungal cell death. Other studies on acetamide derivatives, which share the amide linkage, have shown that compounds like 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide exhibit some inhibitory effects on the growth of Fusarium oxysporum nih.gov. These findings collectively suggest that the this compound scaffold is relevant for targeting crucial fungal cellular pathways.

Antiviral Activity, specifically Hepatitis B Virus (HBV) Capsid Assembly Modulation

The benzamide scaffold is a recognized platform for the development of antiviral agents, particularly against the Hepatitis B Virus (HBV). Research has established that certain benzamide derivatives function as HBV capsid assembly modulators. These molecules interfere with the process of nucleocapsid assembly, which is an essential step in the viral replication cycle where the viral pregenomic RNA (pgRNA) is encapsidated. By disrupting this process, these compounds can effectively block subsequent viral DNA synthesis and halt viral proliferation. This mechanism provides a therapeutic approach that is distinct from current antiviral drugs for HBV.

Antitubercular Activity

The benzamide class of compounds has emerged as a promising area for the development of new treatments for tuberculosis (TB). Structure-activity relationship studies on various benzamide series have identified potent activity against Mycobacterium tuberculosis (Mtb) acs.org. Research on a benzene amide ether scaffold demonstrated bactericidal activity specifically against non-replicating Mtb, a subpopulation of bacteria that is difficult to target with conventional drugs nih.govacs.org.

Several potential molecular targets have been identified for these compounds. One key target is QcrB, a subunit of the cytochrome bcc complex in the electron transport chain, which is vital for cellular respiration in Mtb acs.org. Inhibition of QcrB disrupts the bacterium's energy metabolism. Other studies on nitrobenzamide derivatives suggest they may act as covalent inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an enzyme essential for the synthesis of the mycobacterial cell wall mdpi.com. The presence of a fluorine atom, as seen in this compound, is often explored in medicinal chemistry to enhance the potency of antitubercular agents nih.govnih.gov. The data below shows the activity of representative benzamide derivatives against Mtb.

Compound SeriesTargetReported Activity (MIC/IC)Reference
Benzene Amide EthersRespirationMBC = 2.5 µM (most potent compound) nih.gov
MorpholinobenzamidesQcrBIC90 = 0.09 µM (compound 22f) acs.org
3,5-DinitrobenzamidesDprE1 (putative)MIC = 0.031 µg/mL (most potent compounds) mdpi.com
2-Phenoxy-N-phenylacetamidesUnknownMIC = 4 µg/mL (compound 3m) nih.gov

Mechanisms of Action Underlying Antimicrobial Effects

Based on investigations into its chemical class, this compound likely exerts its antimicrobial effects through multiple potential mechanisms.

Antifungal: The primary proposed mechanisms include the disruption of fungal respiration by inhibiting enzymes like succinate dehydrogenase (SDH) or interference with cell membrane integrity by inhibiting ergosterol biosynthesis via the CYP51 enzyme sioc-journal.cnrsc.org.

Antiviral (HBV): The mechanism is centered on the modulation of HBV capsid assembly, preventing the formation of functional nucleocapsids and thereby inhibiting viral replication.

Antitubercular: The most prominent mechanism appears to be the targeting of bacterial respiration by inhibiting components of the electron transport chain, such as QcrB acs.orgnih.govacs.org. A secondary potential mechanism is the inhibition of cell wall synthesis through enzymes like DprE1 mdpi.com.

Antioxidant Capacity and Radical Scavenging Mechanisms

Evaluation of Free Radical Scavenging Activity (e.g., DPPH, FRAP assays)

Specific experimental data from free radical scavenging assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or Ferric Reducing Antioxidant Power (FRAP) for this compound are not extensively detailed in the currently reviewed scientific literature. These assays are standard methods used to quantify the antioxidant or radical-scavenging potential of a compound.

Identification of Structural Features Contributing to Antioxidant Potential

Despite the lack of direct assay data, a theoretical analysis of the structure of this compound allows for the identification of features that could contribute to antioxidant activity. The antioxidant potential of phenolic and benzamide-type compounds is heavily influenced by the nature and position of substituents on the aromatic rings.

The key structural features of this compound relevant to antioxidant capacity are:

4-Methoxy Group: The methoxy (B1213986) (-OCH₃) group on the benzamide ring is an electron-donating group. By donating electron density to the aromatic ring, it can stabilize the molecule upon the loss of a hydrogen atom (a key step in radical scavenging), thereby potentially enhancing its antioxidant activity.

2-Fluoro and 4-Methyl Groups: On the second phenyl ring, the fluorine atom is a strongly electronegative, electron-withdrawing group, while the methyl (-CH₃) group is weakly electron-donating. The interplay of these substituents affects the electron distribution of the entire molecule and its ability to interact with free radicals. The fluorine atom's high electronegativity could also influence the bond dissociation energy of nearby N-H bonds, which is a critical factor in hydrogen atom transfer mechanisms of antioxidant action.

Modulation of Cellular Processes in Disease Models (In Vitro and Non-human In Vivo)

Investigation of Melanogenesis Pathway Interactions in Cellular Models

Melanogenesis is the process of melanin synthesis, and its deregulation can lead to pigmentation disorders. Tyrosinase is a key enzyme in this pathway, and its inhibition is a primary target for agents that modulate melanogenesis nih.govnih.gov. While direct studies on this compound are not extensively available in the reviewed literature, research on structurally related benzamide derivatives provides insights into potential interactions with the melanogenesis pathway.

Phenolic compounds are known to be effective inhibitors of tyrosinase nih.gov. The benzamide scaffold, particularly with specific substitutions, has been a subject of investigation for tyrosinase inhibition. For instance, studies on benzamide derivatives containing a 3-chloro-4-fluorophenyl moiety have shown significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR) nih.gov. These findings suggest that the substituted phenyl ring, a core feature of this compound, is a critical determinant for interaction with the tyrosinase enzyme.

The inhibitory mechanism of these related compounds is often competitive, suggesting they bind to the active site of the tyrosinase enzyme researchgate.net. Molecular docking studies of similar compounds have indicated that the hydroxyphenyl group can position itself within the enzyme's active site, highlighting the importance of the substituted aromatic ring in mediating the inhibitory effect nih.gov. Given the structural similarities, it is plausible that this compound could also exhibit tyrosinase inhibitory activity.

Below is a table summarizing the tyrosinase inhibitory activity of a representative related benzamide compound.

CompoundTargetIC₅₀ (µM)Inhibition Type
3-chloro-4-fluorophenyl-based benzamide analogAgaricus bisporus Tyrosinase0.19Not Specified

This table presents data for a structurally related compound to infer the potential activity of this compound.

Impact on Specific Cell Cycle Phases and Apoptosis Pathways in Pre-clinical Cancer Cell Lines

The cell cycle and apoptosis are fundamental processes that are often dysregulated in cancer. Various chemotherapeutic agents exert their effects by inducing cell cycle arrest and promoting apoptosis nih.gov. Although specific data on the effects of this compound on cancer cell lines is limited in the available research, the activity of other anticancer agents provides a framework for potential mechanisms.

Many cytotoxic drugs induce cell cycle arrest at specific phases, such as the G2/M or S phase, preventing cancer cell proliferation nih.govjohnshopkins.edu. For instance, some compounds have been shown to arrest the cell cycle in the G2/M phase, which is often accompanied by a decrease in the expression of key regulatory proteins like CDC2 (also known as CDK1) rhhz.net.

Following cell cycle arrest, many anticancer compounds trigger apoptosis, or programmed cell death. This can occur through various signaling pathways. The induction of apoptosis is a critical mechanism for eliminating malignant cells nih.govscielo.br. Studies on other compounds have demonstrated that they can induce apoptosis in various cancer cell lines, including acute myeloid leukemia and breast cancer cells nih.govrhhz.net.

The table below illustrates the effects of a different cytotoxic agent on cell cycle and apoptosis in a preclinical cancer cell line, providing a conceptual model for how a novel compound might be evaluated.

CompoundCell LineEffect on Cell CycleApoptotic Effect
NarciclasineMDA-MB-231G2/M phase arrestInduces apoptosis

This table shows the effects of a known anti-cancer agent to provide a context for the potential investigation of this compound in preclinical cancer models.

Modulation of Protein Assembly Processes (e.g., viral capsid proteins)

Interfering with the assembly of viral capsids is a promising antiviral strategy nih.govnih.gov. Capsid assembly modulators (CAMs) are small molecules that can disrupt this process, leading to the formation of non-infectious viral particles nih.govnih.gov. The benzamide chemical scaffold is a known feature of some CAMs, particularly those targeting the Hepatitis B Virus (HBV).

HBV CAMs often work by binding to the core protein (Cp) dimers, which are the building blocks of the viral capsid researchgate.net. This binding can either accelerate the assembly process, leading to the formation of empty capsids, or misdirect assembly, resulting in non-capsid polymers nih.gov. These actions ultimately inhibit the encapsulation of the viral genome and prevent the formation of mature, infectious virions researchgate.net.

Structurally, sulfamoylbenzamides and other benzamide derivatives have been identified as potent HBV CAMs researchgate.net. These compounds bind to a hydrophobic pocket at the interface between Cp dimers researchgate.net. Given that this compound is a benzamide derivative, it shares a core chemical structure with known CAMs. This suggests a potential, though yet unproven, for this compound to modulate viral capsid assembly.

The following table summarizes the classes and mechanisms of action of HBV CAMs, which include benzamide-related structures.

CAM ClassExample Compound TypeMechanism of Action
Type IHeteroaryldihydropyrimidines (HAPs)Misdirects capsid assembly into non-capsid structures
Type IIPhenylpropenamides (PPAs), Sulfamoylbenzamides (SBAs)Induces formation of empty capsids

This table provides an overview of the mechanisms of capsid assembly modulators, a class of compounds that includes benzamide derivatives, to suggest a potential area of investigation for this compound.

Receptor Binding Studies and Target Engagement

Evaluation of Affinity for Serotonin Receptors (e.g., 5-HT2A) if applicable to related compounds

For example, the presence of an N-arylmethyl substitution has been shown to increase affinity for the 5-HT₂A receptor by up to 300-fold compared to simpler N-alkyl homologs nih.gov. This highlights the importance of the aromatic moieties in receptor binding. Virtual docking studies with homology models of the human 5-HT₂A receptor suggest that specific residues, such as Phe339 and Phe340, may interact with the N-benzyl and phenethylamine portions of these ligands, respectively nih.gov.

The table below presents the binding affinities of representative compounds for the 5-HT₂A receptor to illustrate the range of affinities observed in structurally diverse molecules.

Compound ClassRepresentative Compound5-HT₂A Receptor Affinity (Kᵢ, nM)
1,3,5-triazine-methylpiperazine derivativeCompound 4430
M100907 derivativeCompound 1 ((+)-M100907)3

This table shows the 5-HT₂A receptor binding affinities of different chemical classes to provide a comparative context for potential future studies on this compound.

Investigation of Dopamine D4 Receptor Affinity if applicable to related compounds

The dopamine D4 receptor is a target for antipsychotic drugs, and the affinity for this receptor can help differentiate between typical and atypical antipsychotics nih.gov. The benzamide structure is a common feature in compounds that exhibit affinity for dopamine receptors nih.gov.

Numerous studies have explored the structure-activity relationships of compounds targeting the D4 receptor. For instance, substituted [(4-phenylpiperazinyl)-methyl]benzamides have been identified as selective dopamine D4 agonists nih.gov. Furthermore, a series of 4,4-difluoropiperidine ether-based compounds have been developed as potent D4 receptor antagonists, with some exhibiting exceptional binding affinity in the sub-nanomolar range d-nb.infochemrxiv.org.

While many atypical antipsychotics have relatively low affinity for the D4 receptor, some, such as clozapine and olanzapine, show high affinity with Kᵢ values less than 20 nM nih.gov. Conversely, several typical antipsychotics also demonstrate high affinity for the D4 receptor nih.gov. Therefore, D4 receptor affinity alone is not a definitive differentiator between these drug classes nih.gov.

The following table provides the D4 receptor binding affinities for a selection of compounds, illustrating the range of potencies that have been achieved.

CompoundD4 Receptor Affinity (Kᵢ, nM)
14a (a 4,4-difluoropiperidine ether)0.3
7c (a 3,3-difluoropiperidine ether)140-320

This table presents the dopamine D4 receptor binding affinities for related compounds to contextualize the potential for this compound to interact with this target.

Information regarding "this compound" is not available in the searched resources.

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological evaluation, kinase interactions, or insecticidal activity of the chemical compound this compound.

Consequently, it is not possible to provide the detailed article as requested for the following sections:

Insecticidal Activity Profiling and Mode of Action Studies

There is no publicly available research data to populate these sections with scientifically accurate findings, data tables, or mechanistic insights as per the instructions. The searches for this specific compound did not yield any relevant pre-clinical studies, in vitro assays, or non-human in vivo models related to its interaction with kinases NEK4 and USP13, nor any profiling of its potential insecticidal properties or mode of action.

Analytical Methodologies for Research Purity and Stability of N 2 Fluoro 4 Methylphenyl 4 Methoxybenzamide

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide, a reverse-phase HPLC (RP-HPLC) method is typically developed and validated to ensure the accuracy and reliability of the results. This method is effective for determining the purity of the compound by separating it from any potential impurities generated during synthesis or degradation.

The chromatographic separation is commonly achieved on a C18 column. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is used in an isocratic or gradient elution mode to achieve optimal separation. Detection is often performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

Method validation is performed according to established guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantitation).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Condition
Chromatograph High-Performance Liquid Chromatography System
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature Ambient

| Run Time | 10 min |

Table 2: Representative HPLC Method Validation Data

Validation Parameter Typical Result
Linearity (R²) > 0.999
Concentration Range 0.5 - 150 µg/mL
Intra/Inter-day Precision (%RSD) < 2%
Accuracy (% Recovery) 98% - 102%
Limit of Detection (LOD) ~0.1 ng

| Limit of Quantitation (LOQ) | ~0.2 ng |

Thermal Analysis for Research-Oriented Stability Studies

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These studies are essential for determining the thermal stability of this compound.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition characteristics of a material. The analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine the temperature at which the compound begins to decompose.

A typical TGA experiment involves heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss provide critical data on the thermal stability of the molecule. The complete thermal decomposition in an inert atmosphere may result in a small percentage of non-burnable carbonized residue.

Table 3: Hypothetical TGA Data for this compound

Temperature Range (°C) Weight Loss (%) Observation
30 - 200 < 1% Loss of volatile impurities/moisture
200 - 350 ~ 98% Major decomposition of the compound

Differential Thermal Analysis (DTA) is a technique used to identify the temperatures at which thermal transitions occur in a material. In DTA, the temperature difference between the sample and an inert reference material is measured as both are subjected to the same heating program. These transitions can be endothermic (absorbing heat), such as melting, or exothermic (releasing heat), such as crystallization or some decomposition processes.

For this compound, the DTA curve would show an endothermic peak corresponding to its melting point. At higher temperatures, further endothermic peaks would indicate the decomposition of the compound, aligning with the weight loss observed in TGA. The shape and number of peaks in the DTA curve can provide insights into the complexity of the thermal decomposition process.

Table 4: Illustrative DTA Findings for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Type of Transition
Melting ~150 ~155 Endothermic

Future Research Directions and Potential Applications in Academic Contexts

Design and Synthesis of Next-Generation N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide Analogues with Enhanced Specificity

A promising area of future research lies in the design and synthesis of novel analogues of this compound. By systematically modifying its chemical structure, researchers can aim to enhance its specificity towards particular biological targets. This could involve altering the substitution patterns on the phenyl rings or modifying the amide linker. For instance, the introduction of different functional groups could modulate the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity for a target of interest. The synthesis of a series of N-methylbenzamide analogues has been successfully used to develop potent neurokinin-2 (NK2) receptor antagonists. bohrium.comnih.govsigmaaldrich.com Similarly, new 4-methylbenzamide (B193301) derivatives have been synthesized to act as potential protein kinase inhibitors. nih.gov

A key strategy in the design of these next-generation analogues would be to create a library of related compounds. This library could then be screened against a panel of biological targets to identify lead compounds with desired activities. The data from these screenings would provide valuable structure-activity relationship (SAR) information, guiding further optimization of the molecular scaffold.

Modification Strategy Potential Outcome Example from Related Research
Altering substituents on the fluoro-methylphenyl ringImproved target binding and selectivitySynthesis of various substituted N-methylbenzamide analogues. bohrium.comnih.govsigmaaldrich.com
Modifying the methoxy (B1213986) group on the benzamide (B126) ringEnhanced pharmacokinetic propertiesDevelopment of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives. researchgate.net
Introducing heterocyclic moietiesNovel biological activitiesIncorporation of purine (B94841) derivatives into 4-methylbenzamide structures. nih.gov

Co-crystallization Studies with Biological Targets for High-Resolution Binding Information

To understand the mechanism of action of this compound and its analogues at a molecular level, co-crystallization studies with their biological targets are essential. Obtaining a high-resolution crystal structure of the compound bound to a protein would provide invaluable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. This information is crucial for rational drug design and the development of more potent and selective inhibitors or activators.

While the specific biological targets of this compound are yet to be identified, techniques like thermal shift assays or affinity chromatography could be employed to discover them. Once a target is identified, co-crystallization trials can be initiated. The study of benzamide and thiobenzamide (B147508) crystals has shown that fluorine substitution can suppress disorder in the crystal structure, which could be advantageous in obtaining high-quality crystals. acs.org Furthermore, the phenomenon of co-crystal formation has been studied in systems like benzamide-benzoic acid to understand the intermolecular interactions. researchgate.net

Advanced In Vitro and In Vivo (Non-human) Mechanistic Investigations

Future research should focus on detailed in vitro and in vivo studies to elucidate the biological effects and mechanism of action of this compound. Initial in vitro assays could screen the compound against a wide range of cell lines to identify any potential cytotoxic or cytostatic effects. For example, various benzamide derivatives have been evaluated for their in vitro anticancer activity against human cancer cell lines. researchgate.net

Should the compound exhibit interesting in vitro activity, subsequent in vivo studies in animal models (e.g., mice, rats) would be necessary to assess its efficacy and pharmacokinetic profile in a whole-organism context. These studies would provide data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in vivo studies in mice bearing tumor allografts have been used to evaluate the biodistribution of radiolabeled benzamide analogues. acs.org

Exploration of this compound in Novel Chemical Biology Probes

The structural scaffold of this compound could serve as a foundation for the development of novel chemical biology probes. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the molecule, researchers could create tools to visualize and study biological processes in living cells. For example, a fluorescently labeled version of the compound could be used to track its subcellular localization and interaction with its biological target in real-time using microscopy techniques.

The development of such probes would require synthetic strategies that allow for the site-specific introduction of the reporter group without disrupting the compound's biological activity. The versatility of the benzamide structure lends itself to such modifications.

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is becoming increasingly important in drug discovery and chemical biology. nih.gov These computational tools can be used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of compounds based on their chemical structure. neuraldesigner.comyoutube.com

For this compound, a QSAR model could be built using a dataset of its synthesized analogues and their corresponding biological activities. This model could then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. tum.de Various machine learning algorithms, from traditional methods to deep learning, can be employed to build robust and predictive QSAR models. nih.gov

AI/ML Application Purpose Potential Impact
QSAR ModelingPredict biological activity from chemical structureAccelerate the identification of potent analogues. neuraldesigner.comyoutube.com
Virtual ScreeningIdentify potential biological targets for the compoundGuide experimental validation and mechanistic studies.
ADMET PredictionPredict pharmacokinetic and toxicity propertiesPrioritize compounds with favorable drug-like properties.

Potential for Developing Radiolabeled Analogues for Pre-clinical Imaging Research

The presence of a fluorine atom in this compound makes it an attractive candidate for the development of radiolabeled analogues for positron emission tomography (PET) imaging. thno.org By replacing the stable fluorine-19 atom with the positron-emitting isotope fluorine-18, a radiotracer could be synthesized for use in pre-clinical imaging studies in animal models.

Such a radiotracer could be used to non-invasively visualize and quantify the distribution of the compound and its binding to its biological target in vivo. This would provide valuable information on the compound's pharmacokinetics and target engagement. Several fluorine-18-labeled benzamide analogues have been successfully developed for imaging sigma-2 receptors in solid tumors and for imaging melanoma. acs.orgnih.govnih.govplos.org

Q & A

Q. How can researchers optimize the synthesis of N-(2-fluoro-4-methylphenyl)-4-methoxybenzamide to improve yield and purity?

Methodological Answer :

  • Coupling Reagent Selection : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents for amide bond formation. These reagents reduce racemization and improve reaction efficiency .
  • Temperature Control : Conduct the reaction at low temperatures (e.g., -50°C) to minimize side reactions and stabilize intermediates .
  • Purification : Employ column chromatography with silica gel and optimize solvent systems (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor purity via TLC and confirm structural integrity using ¹H-NMR and IR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • Spectroscopic Confirmation : Use ¹H-NMR to verify aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, fluorine-substituted aromatic protons). IR spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula accuracy (C₁₅H₁₃FNO₂) with ≤0.3% deviation .
  • Fluorine-Specific Methods : ¹⁹F-NMR or X-ray crystallography (if single crystals are obtainable) to resolve fluorine’s electronic effects on the aromatic ring .

Q. How do pH and solvent polarity affect the fluorescence properties of this compound?

Methodological Answer :

  • pH Optimization : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria of the amide and methoxy groups. Use buffered solutions (e.g., acetate buffer) to stabilize pH during spectrofluorometric studies .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance fluorescence quantum yield by stabilizing excited states. Avoid protic solvents (e.g., methanol), which quench fluorescence via hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data between experimental and computational models?

Methodological Answer :

  • Experimental Validation : Replicate fluorescence measurements under controlled conditions (λex = 340 nm, λem = 380 nm) and compare with time-dependent density functional theory (TD-DFT) simulations. Discrepancies often arise from solvent effects or excited-state proton transfer not modeled computationally .
  • Error Analysis : Calculate relative standard deviation (RSD%) for experimental replicates (target ≤2%) and cross-validate with alternative fluorophores (e.g., quinine sulfate) as reference standards .

Q. What strategies mitigate fluorination byproducts during synthesis?

Methodological Answer :

  • Reagent Stoichiometry : Limit excess fluorinating agents (e.g., Selectfluor®) to prevent over-fluorination. Monitor reaction progress via ¹⁹F-NMR .
  • Temperature Modulation : Fluorination at 0–25°C reduces radical side reactions. For example, N-(1-azido-3-fluorobutyl)-4-methoxybenzamide forms as a byproduct at higher temperatures .
  • Workup Protocols : Use scavengers (e.g., silica-supported amines) to trap residual fluorine species post-reaction .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., PDE IV) or receptors. Focus on hydrogen bonding between the amide group and active-site residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose convergence .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values for fluorine and methoxy substituents) with experimental IC₅₀ data to refine predictive accuracy .

Q. What experimental designs address low reproducibility in fluorescence-based assays?

Methodological Answer :

  • Standardized Protocols : Pre-equilibrate samples at 25°C for 30 minutes to stabilize temperature-sensitive fluorescence .
  • Internal Calibration : Spike assays with a fluorescent internal standard (e.g., fluorescein) to normalize intensity variations .
  • Interference Testing : Screen for quenching effects from common buffers (e.g., Tris) or metal ions (e.g., Pb²⁺) using Job’s plot analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.